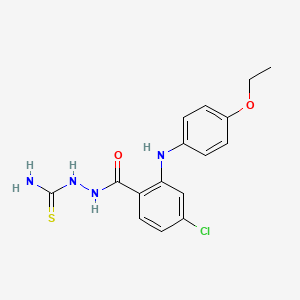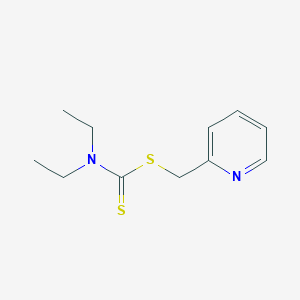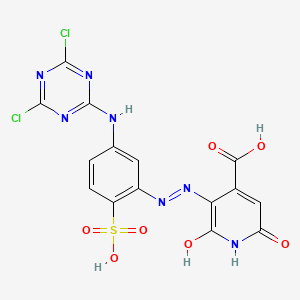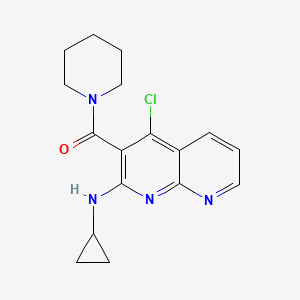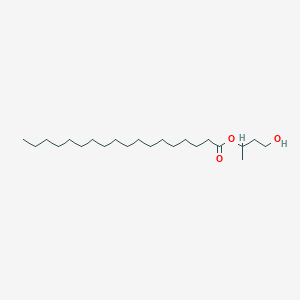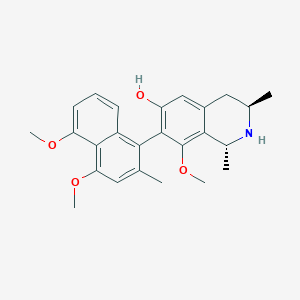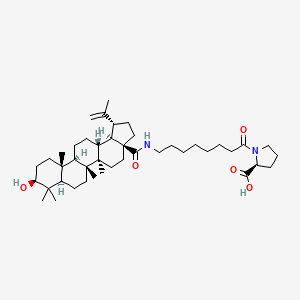
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene is a chlorinated organic compound with the molecular formula C7H7Cl5O It is known for its unique structure, which includes multiple chlorine atoms and an isopropoxy group attached to a butadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene typically involves the chlorination of butadiene derivatives followed by the introduction of the isopropoxy group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective addition of chlorine atoms and the isopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and butadiene derivatives. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine and the need for precise temperature control. The final product is purified through distillation or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated aldehydes or ketones.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Chlorinated aldehydes or ketones.
Reduction: Less chlorinated butadiene derivatives.
Substitution: Compounds with new functional groups replacing chlorine atoms.
科学的研究の応用
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying chlorinated organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms and isopropoxy group contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to changes in enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1,1,2,3,4-Pentachlorobutadiene: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
1,1,2,3,4-Tetrachloro-4-(isopropoxy)buta-1,3-diene: Contains one less chlorine atom, affecting its chemical properties and reactivity.
1,1,2,3,4-Pentachloro-4-(methoxy)buta-1,3-diene: Has a methoxy group instead of an isopropoxy group, leading to differences in steric and electronic effects.
Uniqueness
1,1,2,3,4-Pentachloro-4-(isopropoxy)buta-1,3-diene is unique due to the presence of both multiple chlorine atoms and an isopropoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
104317-62-6 |
|---|---|
分子式 |
C7H7Cl5O |
分子量 |
284.4 g/mol |
IUPAC名 |
(3E)-1,1,2,3,4-pentachloro-4-propan-2-yloxybuta-1,3-diene |
InChI |
InChI=1S/C7H7Cl5O/c1-3(2)13-7(12)5(9)4(8)6(10)11/h3H,1-2H3/b7-5- |
InChIキー |
NPPXYBKPTKBFMG-ALCCZGGFSA-N |
異性体SMILES |
CC(C)O/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl |
正規SMILES |
CC(C)OC(=C(C(=C(Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


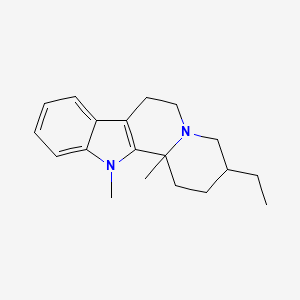

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)

